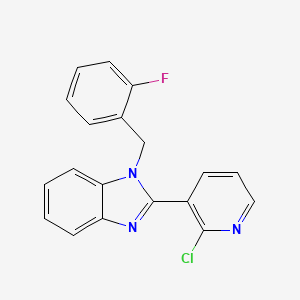
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H13ClFN3 and its molecular weight is 337.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
The synthesis of pyrido[1,2-a]benzimidazoles, which share a structural motif with 2-(2-chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-1,3-benzimidazole, has been a subject of interest due to their relevance in medicinal chemistry and materials science. A study by Masters et al. (2011) discusses the importance of an acid additive in the synthesis of these compounds through direct copper-catalyzed amination, highlighting a methodological advance in the assembly of such heteroaromatic cores Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011.
Biological Activities
- Antiviral Activity : Thiazolobenzimidazole derivatives, similar in structural complexity to this compound, have been investigated for their antiviral properties. For example, TBZE-029, a thiazolobenzimidazole, has shown selective inhibition of enterovirus replication, targeting nonstructural protein 2C De Palma et al., 2008.
- Antimicrobial and Antioxidant Activities : Benzimidazole derivatives have been studied extensively for their antimicrobial and antioxidant activities. Menteşe, Ülker, & Kahveci (2015) synthesized a series of benzimidazole derivatives showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, highlighting the potential of these compounds in therapeutic applications Menteşe, Ülker, & Kahveci, 2015.
Materials Science
Compounds structurally related to this compound have also found applications in materials science, particularly as fluorescent probes. Novel aminated benzimidazo[1,2-a]quinolines, for instance, have been synthesized and proposed as potential fluorescent probes for DNA detection, showcasing their utility in biochemical sensing and imaging Perin et al., 2011.
特性
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3/c20-18-14(7-5-11-22-18)19-23-16-9-3-4-10-17(16)24(19)12-13-6-1-2-8-15(13)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUXLIDMBKYMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

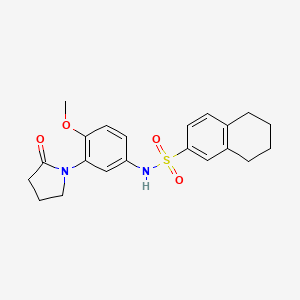
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

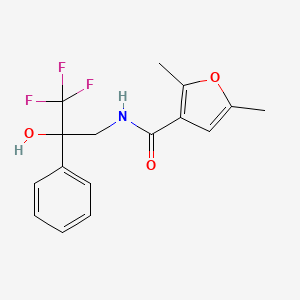
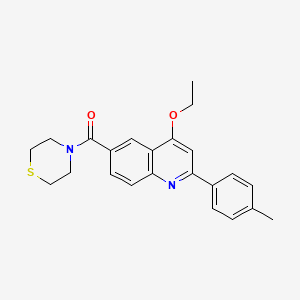
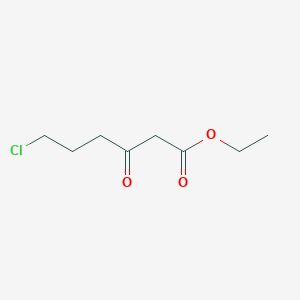
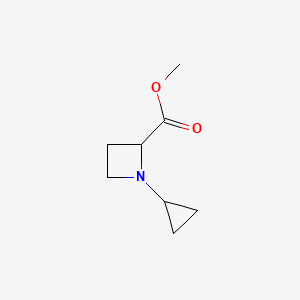
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2972990.png)
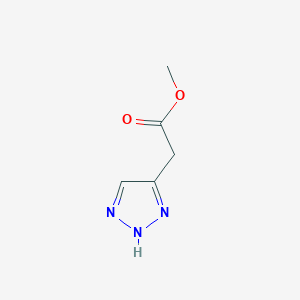
![rel-((1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl)methanol hydrochloride](/img/structure/B2972992.png)
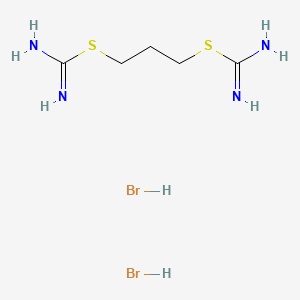
![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2972996.png)

